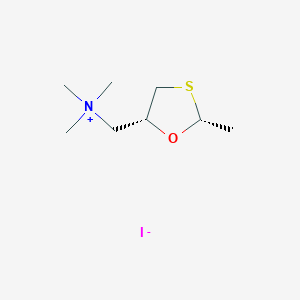

OXA-22 iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

OXA-22 iodide is a beta-lactamase enzyme found in Ralstonia pickettii. Beta-lactamases are enzymes that provide resistance to beta-lactam antibiotics such as penicillins and cephalosporins by breaking down the beta-lactam ring structure of these antibiotics . This compound belongs to the class D beta-lactamases, which are known for their ability to hydrolyze oxacillin and other beta-lactam antibiotics .

Métodos De Preparación

The synthesis of OXA-22 iodide involves the iodocyclization of alkenyl alcohols. This process incorporates an oxygen atom into the spirocyclic unit, which significantly improves water solubility and reduces lipophilicity . The key synthetic step is iodocyclization, which has been used to prepare more than 150 oxa-spirocyclic compounds

Análisis De Reacciones Químicas

OXA-22 iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, which acts as a good electrocatalyst for metal digestion in deep eutectic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of glycolic or acidic hydrogen bond donors, iodine can form mixed I2Cl−/I3− species .

Aplicaciones Científicas De Investigación

OXA-22 iodide has several scientific research applications, particularly in the field of antimicrobial resistance. It is used to study the mechanisms of beta-lactamase-mediated antibiotic resistance and to develop new strategies for combating bacterial infections . Additionally, this compound is used in the synthesis of spirocyclic molecules, which have applications in medicinal chemistry and drug discovery . These spirocyclic compounds are known for their improved physicochemical properties, such as increased water solubility and reduced lipophilicity .

Mecanismo De Acción

The mechanism of action of OXA-22 iodide involves the hydrolysis of beta-lactam antibiotics. The enzyme binds to the beta-lactam ring of the antibiotic and breaks it open, rendering the antibiotic ineffective . This process involves the use of a serine residue in the active site of the enzyme, which attacks the beta-lactam ring and forms an acyl-enzyme intermediate. The intermediate is then hydrolyzed, releasing the inactive antibiotic and regenerating the active enzyme .

Comparación Con Compuestos Similares

OXA-22 iodide is similar to other class D beta-lactamases, such as OXA-48 and OXA-10 . this compound is unique in its ability to hydrolyze oxacillin and other beta-lactam antibiotics . Other similar compounds include spirocyclic oxindoles and spirooxindoles, which are used in medicinal chemistry for their improved physicochemical properties . These compounds share the spirocyclic structure with this compound but differ in their specific chemical properties and applications.

Propiedades

Fórmula molecular |

C8H18INOS |

|---|---|

Peso molecular |

303.21 g/mol |

Nombre IUPAC |

trimethyl-[[(2R,5R)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m1./s1 |

Clave InChI |

TWNAKQKXXMGYQT-SCLLHFNJSA-M |

SMILES isomérico |

C[C@@H]1O[C@@H](CS1)C[N+](C)(C)C.[I-] |

SMILES canónico |

CC1OC(CS1)C[N+](C)(C)C.[I-] |

Sinónimos |

2-methyl-5-trimethylammoniummethyl-1,3-oxathiolane OXA 22 OXA-22 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.